Ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(3-fluorobenzamido)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate aniline derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,3,3-trifluoropyruvate
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- Indole derivatives
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is unique due to its specific combination of fluorinated aromatic rings and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering properties that may not be present in similar compounds.
Eigenschaften
Molekularformel |
C18H15F5N2O3 |
---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-[(3-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H15F5N2O3/c1-2-28-16(27)17(18(21,22)23,24-14-9-4-3-8-13(14)20)25-15(26)11-6-5-7-12(19)10-11/h3-10,24H,2H2,1H3,(H,25,26) |
InChI-Schlüssel |
GLFAVKACTYOWPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.